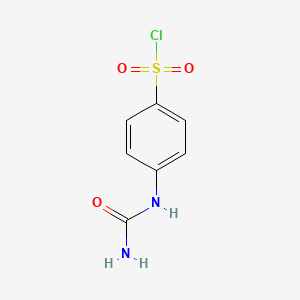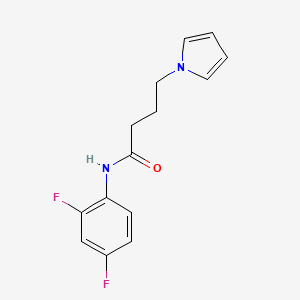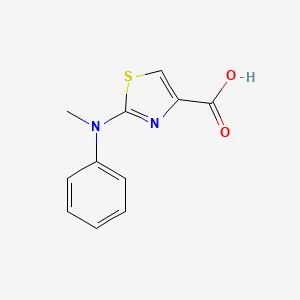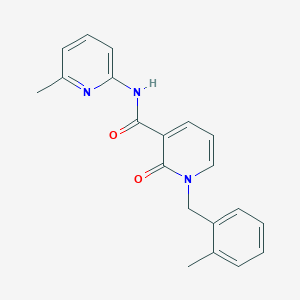
3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is a compound that has captured significant attention within the scientific community. Known for its unique structure, which combines elements of pyridine, piperidine, and benzonitrile, this compound has various applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile involves multiple synthetic steps:
Step 1: Synthesis of 3-chloropyridine-4-yl alcohol through the reaction of 3-chloropyridine with an appropriate oxidizing agent.
Step 2: Coupling of the chloropyridine derivative with piperidine to form 4-((3-chloropyridin-4-yl)oxy)piperidine.
Step 3: Introduction of the benzonitrile group via a carbonylation reaction to form the final compound.
These reactions typically require controlled conditions, such as temperature regulation, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to optimize reaction time and resource use. Automated systems and advanced purification techniques are employed to maintain consistent quality.
化学反应分析
Types of Reactions
3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions:
Oxidation: Conversion of functional groups into more oxidized forms.
Reduction: Introduction of hydrogen to reduce specific functional groups.
Substitution: Replacement of functional groups with others, depending on the desired derivative.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents for introducing or replacing halogen atoms.
Major Products
Major products formed include derivatives that retain the core structure of the compound but with functional group variations, which can be tailored for specific applications.
科学研究应用
3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile has diverse applications across multiple fields:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: In the study of cellular processes due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique pharmacological profile.
Industry: Used in the development of advanced materials, agrochemicals, and specialty chemicals.
作用机制
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, and modulates various biochemical pathways. Its mechanism can include inhibition or activation of these targets, leading to desired therapeutic or biological outcomes.
相似化合物的比较
Compared to other similar compounds, 3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile stands out due to its unique structural combination, offering distinct reactivity and functionality. Similar compounds might include:
3-(4-((3-Fluoropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
3-(4-((3-Methylpyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
These compounds share structural similarities but differ in their chemical behavior and applications.
属性
IUPAC Name |
3-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-16-12-21-7-4-17(16)24-15-5-8-22(9-6-15)18(23)14-3-1-2-13(10-14)11-20/h1-4,7,10,12,15H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYBBOXDCYZRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride](/img/structure/B2793386.png)
![8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2793388.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2793393.png)
![N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2793395.png)


![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2793400.png)


![N-{[4-(3-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2793405.png)
![3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole](/img/structure/B2793406.png)


